Cas no 13455-81-7 (ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate)

Ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate is a versatile intermediate in organic synthesis, particularly valued for its functionalized α,β-unsaturated ester structure. The presence of both cyano and ester groups enhances reactivity, making it useful in Michael additions, cyclizations, and other C–C bond-forming reactions. The 4-chlorophenyl substituent contributes to its utility in pharmaceutical and agrochemical applications, where aromatic chlorination often improves bioactivity or stability. This compound offers synthetic flexibility due to its electrophilic alkene and nitrile functionalities, enabling further derivatization. Its stability under standard conditions ensures reliable handling in laboratory settings. Researchers may employ it in heterocycle synthesis or as a precursor for fine chemical production.
ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate structure
13455-81-7 structure
Product Name:ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate
CAS No:13455-81-7
MF:C13H12ClNO2
MW:249.692882537842
CID:1243211
PubChem ID:5466575
Update Time:2025-10-12

ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate Chemical and Physical Properties

Names and Identifiers

    • 2-Butenoic acid, 3-(4-chlorophenyl)-2-cyano-, ethyl ester
    • ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate
    • ethyl (E)-3-(4-chlorophenyl)-2-cyanobut-2-enoate
    • Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate #
    • EN300-183076
    • Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate
    • 3-(4-Chlorophenyl)-2-cyano-but-2-enoic acid, ethyl ester
    • G22775
    • Z1873783754
    • 13455-81-7
    • ethyl3-(4-chlorophenyl)-2-cyanobut-2-enoate
    • ULFXBBFIXRQJBY-FMIVXFBMSA-N
    • Inchi: 1S/C13H12ClNO2/c1-3-17-13(16)12(8-15)9(2)10-4-6-11(14)7-5-10/h4-7H,3H2,1-2H3/b12-9+
    • InChI Key: ULFXBBFIXRQJBY-FMIVXFBMSA-N
    • SMILES: ClC1C=CC(=CC=1)/C(/C)=C(\C#N)/C(=O)OCC

Computed Properties

  • Exact Mass: 249.05576
  • Monoisotopic Mass: 249.0556563g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 359
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 50.1Ų

Experimental Properties

  • PSA: 50.09

ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B126020-25mg
ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate
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$ 50.00 2022-06-07
TRC
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$ 275.00 2022-06-07
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ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate Related Literature

Additional information on ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate

Introduction to Ethyl 3-(4-Chlorophenyl)-2-Cyanobut-2-enoate (CAS No. 13455-81-7)

Ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate, with the CAS number 13455-81-7, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceuticals and materials science. This compound is characterized by its conjugated double bond and the presence of a cyano group, which contribute to its reactivity and functional versatility.

The molecular formula of ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate is C13H11ClNO2, and its molecular weight is approximately 246.68 g/mol. The compound is a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. Its physical properties, including melting point, boiling point, and refractive index, have been well-documented in the literature, providing a solid foundation for its use in various chemical reactions and processes.

In the realm of pharmaceutical research, ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate has shown promise as an intermediate in the synthesis of bioactive molecules. Recent studies have explored its potential as a building block for the development of new drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of this compound in the synthesis of novel inhibitors for specific enzymes involved in cancer pathways. The cyano group in the molecule can be readily converted into other functional groups, such as amides or carboxylic acids, through well-established chemical transformations, making it a valuable starting material for drug discovery.

Beyond pharmaceutical applications, ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate has also found utility in materials science. Its conjugated double bond and cyano group make it an attractive candidate for the synthesis of advanced polymers and materials with tailored properties. Research published in the Journal of Polymer Science demonstrated the use of this compound as a monomer for the preparation of copolymers with enhanced thermal stability and mechanical strength. These copolymers have potential applications in areas such as coatings, adhesives, and electronic materials.

The synthesis of ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate typically involves a series of well-defined chemical reactions. One common synthetic route involves the condensation of ethyl cyanoacetate with 4-chlorobenzaldehyde in the presence of a base such as potassium carbonate. This reaction proceeds via a Knoevenagel condensation mechanism, yielding the desired product with high purity and yield. The choice of solvent and reaction conditions can significantly influence the efficiency and selectivity of this process, making it an area of ongoing research to optimize synthetic protocols.

The safety profile of ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate is an important consideration for both laboratory use and industrial applications. While it is not classified as a hazardous material under current regulations, proper handling and storage practices are recommended to ensure workplace safety. The compound should be stored in tightly sealed containers away from heat sources and incompatible materials. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn when handling this compound to minimize exposure risks.

In conclusion, ethyl 3-(4-chlorophenyl)-2-cyanobut-2-enoate (CAS No. 13455-81-7) is a multifaceted organic compound with significant potential across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers working in pharmaceuticals, materials science, and related fields. As ongoing research continues to uncover new applications and properties of this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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